REACTION_CXSMILES
|
C(O)[C:2](N)(CO)[CH2:3][OH:4].[Cl-].[Cl-].[Ca+2].C[C@@H]([C@@H]1[C@@]2(C)[C@@H](O)C[C@@H]3[C@@]4(C)CC[C@@H](O)C[C@H]4C[C@@H](O)[C@H]3[C@@H]2CC1)C[CH2:15][C:16]([NH:18][CH2:19][CH2:20][S:21]([O-:24])(=[O:23])=[O:22])=[O:17].[Na+].C(O)[C@H]1O[C@H](O[C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:2]1[N:18]([CH2:19][CH2:20][S:21]([OH:24])(=[O:22])=[O:23])[CH2:16][CH2:15][O:4][CH2:3]1.[OH2:17] |f:1.2.3,4.5,8.9|
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
sodium taurocholate
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Ca+2]
|
Name
|
sucrose
|
Quantity
|
5.25 mL
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
59.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prelysis solution: The solution is prepared
|
Type
|
CUSTOM
|
Details
|
The solution, which is freshly prepared
|
Type
|
TEMPERATURE
|
Details
|
maintained on ice
|
Name
|
MES
|
Type
|
|
Smiles
|
C1COCCN1CCS(=O)(=O)O.O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |